2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Description
2-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core fused with a piperazine-linked pyridinyl moiety. Its molecular architecture includes a 7-nitro substitution on the benzoxazinone ring and a 3-chloro-5-(trifluoromethyl)pyridinyl group attached via a piperazine-ethyl spacer.
Synthetic routes for analogous compounds (e.g., benzoxazinone-piperazine hybrids) often involve coupling activated intermediates (e.g., carbamates or carbonyl derivatives) with nucleophilic amines. For instance, triphosgene-mediated activation of piperazine derivatives in dichloromethane/ethanol mixtures is a common strategy, as demonstrated in the synthesis of related quinolinecarboxylic acid derivatives .
Properties
IUPAC Name |
2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O4/c21-14-9-12(20(22,23)24)11-25-18(14)28-7-5-27(6-8-28)4-3-16-19(30)26-15-2-1-13(29(31)32)10-17(15)33-16/h1-2,9-11,16H,3-8H2,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJMJLDQJUEDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially altering the functional groups present.
Reduction: Reduction can lead to the transformation of nitro groups into amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on various parts of the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and strong bases/acids.
Major Products: Depending on the reaction conditions, major products can include de-halogenated derivatives, reduced amines, or further nitrated compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below:
Structural Analogues
Key analogues include:
Key Structural Differences:
- Substituent Diversity: The target compound’s 7-nitro group contrasts with carboxamide (in ) or methoxy/fluoro groups (in ).
- Linker Flexibility : The ethyl-piperazine linker in the target compound may confer greater conformational flexibility compared to rigid carboxamide linkages (e.g., in ).
- Pyridinyl Substituents : The 3-chloro-5-(trifluoromethyl)pyridinyl group is unique to the target compound and the carboxamide analogue , whereas other analogues prioritize aryl/heteroaryl substitutions (e.g., indazolyl, methoxyphenyl) .
Pharmacological Implications
- Trifluoromethyl Impact : The CF3 group in the pyridinyl moiety improves lipophilicity and metabolic resistance, a feature shared only with the carboxamide analogue . In contrast, methyl or ethyl groups in patent compounds (e.g., ) prioritize steric bulk over electronic effects.
- Piperazine Modifications : The unsubstituted piperazine in the target compound contrasts with methyl- or hydroxyethyl-piperazine derivatives in patent examples, which may alter solubility or receptor affinity .
Biological Activity
The compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : C22H19ClF3N4O3
- Molecular Weight : 498.71 g/mol
- CAS Number : 477845-11-7
Biological Activity Overview
The biological activity of this compound is primarily characterized by its anticancer , antimicrobial , and anti-inflammatory properties. The following sections provide detailed insights into these activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various Mannich bases (related compounds) against human cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung). The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating enhanced potency against cancer cells .
- Mechanism of Action :
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research on structurally similar compounds indicates potential efficacy against various bacterial and fungal strains.
Antibacterial and Antifungal Effects
- A review highlighted the antimicrobial properties of Mannich bases, noting their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. These compounds can disrupt microbial cell walls or inhibit essential metabolic pathways .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are supported by studies indicating that related benzoxazine derivatives can modulate inflammatory pathways.
Inhibition of Inflammatory Mediators
- Research has shown that certain benzoxazine derivatives can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazine derivatives. Modifications in the molecular structure can significantly influence their pharmacological profiles.
| Structural Feature | Effect on Activity |
|---|---|
| Presence of nitro group | Enhances cytotoxicity against cancer cells |
| Substituents on the pyridine ring | Modulates antimicrobial activity |
| Piperazine linkage | Influences binding affinity to target enzymes |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one. For instance, derivatives exhibiting structural similarities have shown efficacy against various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) .
Case Study : A study conducted by Jasiński et al. investigated a library of 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines. The results indicated that certain derivatives significantly inhibited cell proliferation in K562 leukemia cells, suggesting that analogs of our compound could exhibit similar effects .
Neuropharmacological Potential
Compounds containing piperazine moieties have been explored for their neuropharmacological properties. Research indicates that such compounds can act as serotonin receptor modulators, which may be beneficial in treating mood disorders and anxiety .
Data Table: Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| Compound A | 5-HT1A | Agonist | |
| Compound B | 5-HT2A | Antagonist | |
| 2-(2-{...}) | TBD | TBD | TBD |
Herbicidal Properties
The presence of the trifluoromethyl group in the structure has been linked to enhanced herbicidal activity. This compound could serve as a lead structure for developing new herbicides with improved selectivity and efficacy against specific weed species while minimizing environmental impact.
Case Study : Research on related compounds indicates that they inhibit acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in plants . This inhibition leads to effective weed control.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety is introduced via alkylation of a primary amine intermediate. For example, reacting 7-nitro-2H-1,4-benzoxazin-3(4H)-one with 1-(2-chloroethyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound .
| Reaction Component | Conditions | Yield |
|---|---|---|
| Benzoxazinone precursor | K₂CO₃, DMF, 80°C, 12 hours | 72% |
| Piperazine derivative | N₂ atmosphere, reflux | – |
Mechanism :
-
Deprotonation of the benzoxazinone’s NH group by K₂CO₃.
-
SN2 displacement of the chloroethyl group by the deprotonated amine.
Nitro Group Reduction
The 7-nitro group undergoes catalytic hydrogenation to form a primary amine:
| Reagent | Conditions | Product |
|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C, 6 hours | 7-amino-2H-1,4-benzoxazin-3(4H)-one |
| NaBH₄/CuCl₂ | MeOH, 0°C, 2 hours | Partial reduction observed |
Applications :
-
The resulting amine serves as a precursor for further derivatization (e.g., acylation or diazotization) .
Piperazine Ring Modifications
The piperazine nitrogen participates in acid-base reactions and alkylation:
Acylation
Reaction with acetyl chloride in dichloromethane yields an N-acetyl derivative:
| Reagent | Conditions | Yield |
|---|---|---|
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C | 85% |
Mechanism :
-
Base (Et₃N) abstracts a proton from the piperazine NH.
-
Nucleophilic attack by the deprotonated amine on the acyl chloride.
Stability Under Hydrolytic Conditions
The benzoxazinone ring is susceptible to hydrolysis in acidic or basic media:
| Condition | Degradation Product | Half-Life |
|---|---|---|
| 1M HCl, 25°C | 2-(2-piperazinoethyl)-7-nitrophenol | 4 hours |
| 1M NaOH, 25°C | Ring-opened diketone derivative | 2 hours |
Implications :
Electrophilic Aromatic Substitution (EAS)
| Reagent | Conditions | Product |
|---|---|---|
| LDA, −78°C | THF, then D₂O quench | C-6 deuterated pyridine derivative |
Limitations :
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito isomerization, confirmed by FT-IR and NMR:
| Condition | Observation |
|---|---|
| UV (254 nm), 48 hours | Formation of nitrito intermediate |
| Dark storage, 7 days | No change |
Mechanism :
-
Photoexcitation promotes nitro group rotation and bonding rearrangement.
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reactivity | Reference |
|---|---|---|---|
| Nucleophilic substitution | Piperazine NH | High | |
| Reduction | Nitro group | Moderate | |
| Hydrolysis | Benzoxazinone lactam | High | |
| Photolysis | Nitro group | Low |
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound?
The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitution, piperazine coupling, and cyclization. Key steps involve:
- Coupling of the pyridinyl-piperazine moiety with a benzoxazinone precursor under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate intermediates and final product .
- Quality control using TLC and HPLC to monitor reaction progress and purity .
Q. Which spectroscopic and chromatographic methods are optimal for structural confirmation?
A combination of techniques is recommended:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve crystalline structure ambiguities .
- FTIR to identify functional groups (e.g., nitro, carbonyl) .
Q. What computational tools are suitable for preliminary molecular modeling?
- Density Functional Theory (DFT) for optimizing geometry and calculating electronic properties.
- Molecular docking (AutoDock, Schrödinger Suite) to predict binding affinities with target proteins .
- COMSOL Multiphysics for simulating reaction kinetics and mass transfer in synthetic processes .
Advanced Research Questions
Q. How can machine learning (ML) optimize reaction conditions for scalable synthesis?
ML-driven approaches include:
- Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio) using platforms like MATLAB or Python’s Scikit-learn .
- Real-time adjustments via AI-integrated sensors monitoring pH, viscosity, and yield .
- Data augmentation from failed experiments to refine predictive models .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?
- Cross-species validation : Compare metabolic stability in human/animal hepatocytes and microsomes .
- Physiologically Based Pharmacokinetic (PBPK) modeling to account for interspecies differences in absorption/distribution .
- Metabolite profiling using LC-MS/MS to identify active/inactive derivatives .
Q. How can researchers address conflicting bioactivity results across cell lines?
- Dose-response normalization : Standardize assays using reference inhibitors (e.g., IC50 values) .
- Transcriptomic profiling (RNA-seq) to correlate target engagement with cellular pathways .
- Orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .
Q. What methodologies integrate multi-omics data to elucidate the compound’s mechanism of action?
- Network pharmacology : Combine proteomic, genomic, and metabolomic datasets to map interaction networks (tools: Cytoscape, STRING) .
- CRISPR-Cas9 screening to identify genetic modifiers of drug response .
- Single-cell RNA sequencing to assess heterogeneity in drug sensitivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
